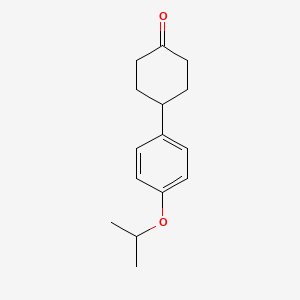

4-(4-Isopropoxyphenyl)cyclohexanone

Description

Contextualization within Organic Synthesis and Medicinal Chemistry Intermediates

In the realms of organic synthesis and medicinal chemistry, the strategic use of well-defined molecular building blocks is paramount for the efficient construction of complex target molecules. 4-(4-Isopropoxyphenyl)cyclohexanone serves as a prime example of such an intermediate. The cyclohexanone (B45756) framework is a prevalent motif in numerous biologically active compounds and natural products. Consequently, functionalized cyclohexanones are highly valued as starting materials or key intermediates in multi-step synthetic sequences.

The utility of this compound stems from the orthogonal reactivity of its constituent parts. The ketone carbonyl group is a locus for a wide array of chemical transformations, while the isopropoxyphenyl moiety offers possibilities for modification or can play a crucial role in molecular recognition by biological targets. Research into related structures has shown that the cyclohexanone core is a key pharmacophore in the design of various therapeutic agents, including inhibitors for enzymes like the serine protease plasmin, which is involved in angiogenesis. nih.gov The synthesis of dihydroindol-2-ones, which act as ligands at the nociceptin (B549756) receptor, has also utilized cyclohexanone derivatives. thermofisher.com While direct applications of this compound in late-stage drug candidates are not extensively documented in mainstream literature, its value lies in its potential as a precursor to a diverse range of more elaborate molecules. A general method for producing 4-substituted cyclohexanones involves the oxidation of the corresponding 4-substituted cyclohexanols, highlighting a straightforward pathway to this class of intermediates.

Structural Classification and General Reactivity Paradigm

From a structural standpoint, this compound is classified as a 1,4-disubstituted aliphatic cyclic ketone. The molecule consists of a six-membered carbon ring (cyclohexane) bearing a ketone functional group and, at the para-position relative to the carbonyl, a phenyl ring substituted with an isopropoxy group.

The reactivity of this compound is dictated primarily by the ketone functionality. The carbonyl carbon is electrophilic and is thus susceptible to nucleophilic attack. This allows for a variety of reactions, including:

Nucleophilic addition: Reaction with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reduction: Conversion of the ketone to a secondary alcohol using reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride.

Enolate formation: The presence of alpha-hydrogens allows for deprotonation under basic conditions to form an enolate, which can then act as a nucleophile in reactions such as aldol (B89426) condensations and alkylations.

Wittig reaction: Conversion of the carbonyl group to a carbon-carbon double bond.

Reductive amination: Formation of a C-N bond to produce substituted amines.

The 4-isopropoxyphenyl substituent exerts a steric influence on the reactivity of the cyclohexanone ring. Its bulk may direct incoming nucleophiles to attack from the less hindered face of the ring, potentially leading to stereoselectivity in addition reactions. Electronically, the isopropoxy group is an electron-donating group, which can subtly influence the reactivity of the aromatic ring in electrophilic aromatic substitution reactions, should such transformations be desired.

Historical Overview of Related Cyclohexanone Derivatives in Synthetic Endeavors

The synthesis and application of cyclohexanone derivatives have a rich history in organic chemistry. Early methods for the preparation of the parent cyclohexanone often involved the oxidation of cyclohexanol (B46403) or the catalytic hydrogenation of phenol (B47542). nih.gov Over the decades, the synthetic toolbox for creating substituted cyclohexanones has expanded dramatically, enabling chemists to access a vast array of complex structures.

Historically significant methods include the Robinson annulation, which has been a cornerstone for the construction of six-membered rings in steroid synthesis and other areas. More contemporary approaches have focused on efficiency, stereoselectivity, and milder reaction conditions. For instance, tandem catalytic processes using photoredox catalysts have emerged as powerful methods for the convergent synthesis of highly functionalized cyclohexanones. nih.gov Other innovative strategies include cationic cyclizations of alkynols and enynes, and enantioselective methods employing chiral primary amine catalysts for the synthesis of important building blocks like the Wieland-Miescher and Hajos-Parrish ketones. organic-chemistry.org The use of natural products, such as R-(-)-carvone, as starting materials for the enantioselective synthesis of highly functionalized cyclohexanones has also been a fruitful area of research. wur.nl These advancements underscore the enduring importance of the cyclohexanone motif and the continuous effort to develop new and improved methods for its synthesis, providing the foundation upon which the utility of specific derivatives like this compound is built.

Data Tables

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C15H20O2 | 232.32 | 365553-47-5 |

| 4-Isopropylcyclohexanone | C9H16O | 140.22 | 5432-85-9 |

| 4-(4-Hydroxyphenyl)cyclohexanone | C12H14O2 | 190.24 | 105640-07-1 |

| 4-Isopropenylcyclohexanone | C9H14O | 138.21 | 22460-53-3 |

Data sourced from PubChem and commercial supplier information. nih.govnih.govsigmaaldrich.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-propan-2-yloxyphenyl)cyclohexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-11(2)17-15-9-5-13(6-10-15)12-3-7-14(16)8-4-12/h5-6,9-12H,3-4,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUFQPKJYDDUXQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2CCC(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Isopropoxyphenyl Cyclohexanone

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, thereby designing a potential synthetic route. For 4-(4-isopropoxyphenyl)cyclohexanone, the analysis points toward two main strategies.

Strategies Involving Cyclohexanone (B45756) Core Functionalization

An alternative retrosynthetic approach involves the disconnection of the carbon-carbon bond between the cyclohexanone and the phenyl rings. This strategy considers the cyclohexanone ring as the starting core, which is then functionalized. ubc.ca Such a disconnection would lead to a cyclohexanone synthon (a reactive equivalent) and an isopropoxybenzene (B1215980) synthon. The forward synthesis would then require a carbon-carbon bond-forming reaction, such as a Friedel-Crafts type reaction or a metal-catalyzed cross-coupling. However, controlling the regioselectivity and preventing side reactions on the cyclohexanone ring presents significant synthetic challenges. ubc.ca For instance, alkylation of cyclohexanone enolates is a fundamental process but requires careful control to achieve the desired substitution pattern and stereochemistry. ubc.cayoutube.com

Alkylation and Arylation Reactions for Isopropoxyphenyl Moiety Incorporation

The forward synthesis relies on well-established reaction classes to assemble the final product from its precursors.

Etherification Approaches (e.g., Isopropylation of Phenolic Precursors)

Following the most direct retrosynthetic route, the synthesis is completed by the isopropylation of 4-(4-hydroxyphenyl)cyclohexanone. nih.govtcichemicals.com The Williamson ether synthesis is the classic and most common method employed for this transformation. This reaction involves the deprotonation of the phenolic hydroxyl group with a base to form a more nucleophilic phenoxide ion, which then attacks an isopropyl electrophile, typically 2-bromopropane (B125204) or 2-iodopropane.

Common bases used include potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium tert-butoxide. The reaction is typically carried out in a polar aprotic solvent such as acetone, dimethylformamide (DMF), or acetonitrile (B52724) to facilitate the nucleophilic substitution.

Table 1: Typical Reagents and Conditions for Isopropylation

| Reagent Type | Examples | Role in Reaction |

| Phenolic Precursor | 4-(4-Hydroxyphenyl)cyclohexanone | Provides the core structure and the hydroxyl group for etherification. |

| Isopropylating Agent | 2-Bromopropane, Isopropyl iodide, Isopropyl tosylate | Source of the isopropyl group; acts as the electrophile. |

| Base | Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH) | Deprotonates the phenol (B47542) to form the reactive phenoxide ion. |

| Solvent | Acetone, Acetonitrile, Dimethylformamide (DMF) | Provides a medium for the reaction to occur. |

Carbon-Carbon Bond Formation Strategies

While less common for this specific target, strategies to form the central C-C bond are fundamental in organic synthesis. One hypothetical approach could involve a Suzuki or Negishi cross-coupling reaction. This would require preparing an organometallic reagent from isopropoxybenzene (e.g., 4-isopropoxyphenylboronic acid) and coupling it with a cyclohexanone derivative bearing a suitable leaving group (like a triflate) at the 4-position. Another possibility is the Friedel-Crafts alkylation of isopropoxybenzene with a reactive cyclohexene (B86901) derivative or 4-hydroxycyclohexanone (B83380) under strong acid catalysis, though this risks side reactions and poor regioselectivity. wikipedia.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles aims to make chemical manufacturing more environmentally benign. nih.govmdpi.com These principles can be effectively applied to the synthesis of this compound, particularly in the more efficient etherification route.

Use of Safer Solvents: Traditional solvents like DMF are effective but pose health hazards. Green chemistry encourages their replacement with safer alternatives like acetone, ethyl acetate, or supercritical fluids such as CO₂. youtube.com Water can also be used as a solvent, especially when employing a phase-transfer catalyst to bring the organic reactants together. nih.gov

Catalysis over Stoichiometric Reagents: The use of catalytic amounts of a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) in the Williamson ether synthesis can improve reaction rates and efficiency, allowing for milder conditions and reducing the amount of base needed. For the synthesis of the precursor, using oxygen from the air with a catalyst to oxidize 4-substituted cyclohexanol (B46403) is a green alternative to stoichiometric heavy-metal oxidants like chromates. google.commdpi.com

Atom Economy: The etherification step has a reasonably high atom economy, as most atoms from the reactants are incorporated into the final product. The main byproduct is the salt formed from the base and the leaving group of the alkylating agent.

Waste Reduction: By choosing a catalytic route with recyclable catalysts and solvents, the generation of chemical waste can be significantly minimized. mdpi.com For example, the byproduct from using TCCA as a green oxidant, cyanuric acid, can often be recovered and reused. mdpi.com

By integrating these principles, the synthesis of this compound can be made more efficient, safer, and more sustainable.

Exploration of Environmentally Benign Oxidants and Catalytic Systems

The conversion of the precursor alcohol, 4-(4-isopropoxyphenyl)cyclohexanol, to the target ketone is a critical oxidation step. Traditional methods often rely on stoichiometric chromium-based reagents or other heavy metal oxidants, which generate significant hazardous waste. Research has shifted towards cleaner, catalytic approaches using environmentally benign oxidants.

One advanced method involves the catalytic oxidation using molecular oxygen as the primary oxidant. A patented process describes the synthesis of 4-isopropoxycyclohexanone, a closely related analogue, by oxidizing the corresponding alcohol. google.com This type of process can be adapted for this compound. In a representative example, the alcohol is dissolved in a solvent like methylene (B1212753) chloride, and a catalyst system is introduced. This system can consist of a primary catalyst, a co-catalyst, and an acid. google.com The reaction proceeds under a pressurized oxygen atmosphere, leading to high yields of the desired ketone. google.com

Another green approach is the use of hydrogen peroxide (H₂O₂) as an oxidant, which produces only water as a byproduct. Heterogeneous catalysts, such as polyoxometalates supported on materials like titanium dioxide (TiO₂), have been investigated for the oxidation of similar cyclic alkanes. researchgate.net For instance, the catalyst H₄[α-SiW₁₂O₄₀]/TiO₂ has been used for cyclohexane (B81311) oxidation to cyclohexanone and cyclohexanol with H₂O₂. researchgate.net This catalytic system operates under relatively mild conditions and demonstrates the potential for developing a clean, heterogeneous process for the synthesis of this compound, which would simplify catalyst recovery and product purification.

Table 1: Comparison of Oxidation Systems for Cyclohexanol Derivatives

| Oxidant/Catalyst System | Substrate | Product | Yield | Environmental Considerations |

| O₂ / Catalyst / HCl / KNO₂ | 4-Isopropoxycyclohexanol | 4-Isopropoxycyclohexanone | 94.7% google.com | Uses oxygen as the primary oxidant; avoids heavy metals. google.com |

| H₂O₂ / H₄[α-SiW₁₂O₄₀]/TiO₂ | Cyclohexane | Cyclohexanone/Cyclohexanol | ~100% conversion researchgate.net | Hydrogen peroxide is a green oxidant, producing water as a byproduct. researchgate.net |

Note: The data presented is based on the synthesis of related compounds and illustrates the potential of these green methodologies.

Solvent-Free and Atom-Economical Approaches

The principles of green chemistry encourage the development of solvent-free reactions and processes that maximize the incorporation of all starting materials into the final product, a concept known as atom economy. nih.govjocpr.com

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of volatile organic compounds (VOCs). These reactions can be promoted by grinding, microwave irradiation, or heating. researchgate.netresearchgate.net For the synthesis of cyclohexanone derivatives, Michael addition reactions have been successfully carried out under solvent-free conditions, often leading to higher yields and easier product isolation compared to solution-phase reactions. cmu.edu While a specific solvent-free synthesis for this compound is not prominently documented, the application of these techniques, for example in a key carbon-carbon bond-forming step, represents a promising area for future research.

Atom Economy: Atom economy is a measure of the efficiency of a chemical reaction. monash.edu Rearrangements, additions, and cycloadditions are ideal reactions as they can theoretically achieve 100% atom economy. nih.gov In contrast, substitution and elimination reactions generate stoichiometric byproducts, lowering their atom economy. nih.gov

Stereochemical Considerations in Synthesis

The synthesis of substituted cyclohexanones like this compound introduces challenges and opportunities related to stereochemistry, including the selective formation of enantiomers or diastereomers and the control of the cyclohexane ring's conformation.

Enantioselective and Diastereoselective Synthesis Approaches

When additional chiral centers are present or introduced, controlling the stereochemical outcome becomes crucial.

Enantioselective Synthesis: Enantioselective methods aim to produce a single enantiomer of a chiral molecule. A powerful strategy for synthesizing chiral cyclohexanone precursors is asymmetric transfer hydrogenation (ATH). For example, a cyclohexenone can be reduced to a chiral cyclohexanone using a ruthenium catalyst complexed with a chiral ligand, such as (R,R)-Noyori-I. mdpi.com This method can produce products with high enantiomeric excess (ee). mdpi.com Such a strategy could be employed to synthesize a chiral precursor to this compound, establishing a key stereocenter early in the synthetic route.

Diastereoselective Synthesis: In molecules with multiple stereocenters, diastereoselective reactions control the relative configuration between them. Cascade reactions, such as a double Michael addition, have been used to construct highly substituted cyclohexanone rings with excellent diastereoselectivity. beilstein-journals.orgnih.gov These reactions work by creating multiple carbon-carbon bonds in a single pot, with the stereochemical outcome dictated by the reaction conditions and the nature of the catalyst, which can include phase-transfer catalysts. beilstein-journals.orgnih.gov The use of chiral auxiliaries, such as a p-tolylsulfinyl group, can also effectively direct the stereochemical course of conjugate additions to cyclohexadienone systems, enabling the enantiocontrolled synthesis of complex polyoxygenated cyclohexanes. nih.gov

Table 2: Examples of Stereoselective Methodologies for Cyclohexanone Synthesis

| Methodology | Key Reagents/Catalysts | Stereochemical Control | Potential Application | Reference |

| Asymmetric Transfer Hydrogenation (ATH) | (R,R)- or (S,S)-Noyori-type Ru-catalyst, H-source | Enantioselective reduction of enones | Synthesis of enantiopure cyclohexanone precursors | mdpi.com |

| Cascade Double Michael Addition | Phase Transfer Catalyst (e.g., TBAB), Base (e.g., KOH) | Diastereoselective formation of polysubstituted cyclohexanones | Building the substituted cyclohexane ring with controlled relative stereochemistry | beilstein-journals.orgnih.gov |

| Chiral Auxiliary Directed Addition | (p-tolylsulfinyl)methyl]-p-quinols, Organoaluminum reagents | Chemo- and stereocontrolled conjugate additions | Enantiocontrolled synthesis of complex cyclohexanes | nih.gov |

Control of Cyclohexane Ring Conformation and Substituent Orientation

The cyclohexane ring predominantly exists in a low-energy chair conformation to minimize angle and torsional strain. youtube.com In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

For this compound, the bulky 4-isopropoxyphenyl substituent will have a strong thermodynamic preference for the equatorial position. youtube.com Placing such a large group in the axial position would lead to significant destabilizing steric clashes with the axial hydrogens on the same side of the ring (known as 1,3-diaxial interactions). youtube.com Therefore, the molecule will overwhelmingly exist in the conformation where the aryl substituent is equatorial.

This conformational lock has important implications. It makes the molecule's three-dimensional structure relatively rigid and predictable. nih.gov This rigidity can influence the stereochemical outcome of subsequent reactions on the ring, as reagents will preferentially attack from the less sterically hindered face. Understanding and controlling the ring conformation is therefore fundamental to designing stereoselective transformations on the cyclohexanone core.

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a fundamental tool for determining the structure of 4-(4-isopropoxyphenyl)cyclohexanone in solution. By analyzing the magnetic properties of its atomic nuclei, detailed information about the chemical environment and connectivity of protons and carbons can be obtained.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms within the molecule. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different locations will experience different levels of shielding from the magnetic field, resulting in distinct chemical shifts. For instance, protons adjacent to electron-withdrawing groups, like the carbonyl group in the cyclohexanone (B45756) ring, are deshielded and appear at higher chemical shifts (downfield). youtube.com

Coupling constants (J), measured in Hertz (Hz), describe the interaction between neighboring protons. The magnitude of the coupling constant provides valuable information about the dihedral angle between adjacent protons, which is crucial for determining the stereochemistry of the molecule. In the cyclohexanone ring, the coupling constants between axial-axial, axial-equatorial, and equatorial-equatorial protons are distinct, allowing for the assignment of their relative positions. youtube.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic (ortho to isopropoxy) | 7.10-7.20 | d | 8.0-9.0 |

| Aromatic (meta to isopropoxy) | 6.80-6.90 | d | 8.0-9.0 |

| Isopropoxy CH | 4.50-4.60 | sept | 6.0-7.0 |

| Cyclohexanone CH (position 4) | 2.80-3.00 | tt | - |

| Cyclohexanone CH₂ (positions 2,6 - axial) | 2.40-2.50 | m | - |

| Cyclohexanone CH₂ (positions 2,6 - equatorial) | 2.20-2.30 | m | - |

| Cyclohexanone CH₂ (positions 3,5 - axial) | 1.90-2.00 | m | - |

| Cyclohexanone CH₂ (positions 3,5 - equatorial) | 1.70-1.80 | m | - |

| Isopropoxy CH₃ | 1.20-1.30 | d | 6.0-7.0 |

Note: This is a predictive table based on typical chemical shift and coupling constant values for similar structural motifs. Actual experimental values may vary.

Carbon NMR (¹³C NMR) and 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shift of a carbon atom is influenced by its hybridization and the electronegativity of the atoms attached to it. The carbonyl carbon of the cyclohexanone ring is characteristically found at a very downfield position (around 210 ppm). youtube.com

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms. epfl.ch

COSY (Correlation Spectroscopy) reveals proton-proton couplings, helping to identify adjacent protons within the cyclohexanone and isopropoxy groups. sdsu.edu Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is essential for assigning the carbon signals based on the already assigned proton spectrum. epfl.ch

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Cyclohexanone) | 210-212 |

| Aromatic C (ipso, attached to O) | 157-159 |

| Aromatic C (ipso, attached to cyclohexyl) | 133-135 |

| Aromatic CH (ortho to isopropoxy) | 127-129 |

| Aromatic CH (meta to isopropoxy) | 115-117 |

| Isopropoxy CH | 69-71 |

| Cyclohexanone CH (position 4) | 45-47 |

| Cyclohexanone CH₂ (positions 2,6) | 38-40 |

| Cyclohexanone CH₂ (positions 3,5) | 34-36 |

| Isopropoxy CH₃ | 21-23 |

Note: This is a predictive table based on typical chemical shift values for similar structural motifs. Actual experimental values may vary.

Conformational Analysis via NMR

The cyclohexanone ring can exist in various conformations, with the chair conformation being the most stable. The orientation of the 4-isopropoxyphenyl substituent (axial or equatorial) can be determined through detailed analysis of the ¹H NMR coupling constants. Generally, the substituent will preferentially occupy the equatorial position to minimize steric hindrance. The coupling constants between the proton at C4 and the adjacent methylene (B1212753) protons at C3 and C5 will differ significantly depending on its axial or equatorial orientation. Larger coupling constants (typically 8-13 Hz) are observed for axial-axial interactions, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial and equatorial-equatorial interactions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. taylorandfrancis.com

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. nih.gov This high accuracy allows for the determination of the elemental composition of this compound (C₁₅H₂₀O₂). mdpi.com By comparing the experimentally measured exact mass with the calculated mass for the chemical formula, the elemental composition can be confirmed with a high degree of confidence. nih.govmdpi.com

Fragmentation Pathways and Structural Elucidation (e.g., LC-MS, GC-MS)

When coupled with separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), mass spectrometry (LC-MS or GC-MS) can analyze complex mixtures and provide structural information based on fragmentation patterns. nih.govnsf.gov In the mass spectrometer, the ionized this compound molecule can undergo fragmentation. The pattern of these fragments is like a fingerprint for the molecule and can be used to confirm its structure. jasco.com.br

Common fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Cleavage of the bonds adjacent to the carbonyl group in the cyclohexanone ring.

Loss of the isopropoxy group: Cleavage of the ether bond, resulting in the loss of a C₃H₇O radical or a neutral C₃H₈O molecule.

Cleavage of the bond between the phenyl and cyclohexyl rings.

Rearrangement reactions, such as the McLafferty rearrangement, if applicable.

By analyzing the m/z values of these fragment ions, the different structural components of the molecule can be identified and pieced together, confirming the identity of this compound. nih.gov

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the conformational landscape of this compound. nih.gov

Fourier-Transform Infrared (FTIR) spectroscopy is a fundamental method for the identification and characterization of this compound. upi.edu The technique measures the absorption of infrared radiation by the molecule, which induces vibrations in its constituent bonds. upi.edu Each type of bond and functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint that allows for the identification of the compound. upi.edu The analysis of these spectral patterns provides valuable insights into the molecular structure. nih.govxjtu.edu.cn

The FTIR spectrum of this compound is characterized by a series of absorption bands corresponding to the various vibrational modes of its functional groups. The spectrum is typically analyzed by examining specific regions that correspond to the stretching and bending vibrations of the carbonyl group, the aromatic ring, and the aliphatic cyclohexane (B81311) and isopropoxy moieties.

The IR spectrum of this compound displays distinct absorption bands that are indicative of its key structural features: the carbonyl group of the cyclohexanone ring and the substituted aromatic ring.

The most prominent feature in the IR spectrum is the strong absorption band arising from the stretching vibration of the carbonyl (C=O) group. For saturated cyclic ketones like cyclohexanone, this band typically appears in the region of 1715-1705 cm⁻¹. The exact position of this band can be influenced by the ring conformation and the presence of substituents. In this compound, the C=O stretching vibration is expected to be a strong, sharp peak around 1710 cm⁻¹, characteristic of a six-membered ring ketone. qiboch.com

The aromatic portion of the molecule gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed at wavenumbers slightly above 3000 cm⁻¹, generally in the range of 3100-3000 cm⁻¹. vscht.cz The carbon-carbon stretching vibrations within the aromatic ring result in absorption bands in the regions of 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. vscht.cz Additionally, the out-of-plane C-H bending vibrations can provide information about the substitution pattern of the aromatic ring.

Below is a table summarizing the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100-3000 | Medium to Weak |

| C-H Stretch | Aliphatic (Cyclohexane, Isopropoxy) | ~2900 | Strong |

| C=O Stretch | Ketone | ~1710 | Strong |

| C=C Stretch | Aromatic Ring | 1600-1585 and 1500-1400 | Medium |

| C-O Stretch | Ether (Isopropoxy) | 1260-1000 | Strong |

This table is based on general principles of IR spectroscopy and data for related compounds like cyclohexanone and substituted benzenes. qiboch.comvscht.cz

Vibrational spectroscopy can offer insights into the conformational preferences of the cyclohexanone ring in this compound. The cyclohexanone ring typically adopts a chair conformation to minimize angle and torsional strain. youtube.com The position and shape of certain IR bands, particularly the C=O stretching band, can be sensitive to the conformational equilibrium. qiboch.com

In the chair conformation of a substituted cyclohexanone, the substituent on the C4 carbon can occupy either an axial or an equatorial position. The relative stability of these conformers is influenced by steric interactions. For the bulky 4-isopropoxyphenyl group, the equatorial position is expected to be significantly more stable to avoid 1,3-diaxial interactions.

Computational studies combined with vibrational spectroscopy can provide a more detailed understanding of the conformational landscape. nih.gov By calculating the theoretical vibrational frequencies for different conformers and comparing them with the experimental IR and Raman spectra, it is possible to determine the predominant conformation in the solid state or in solution. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. libretexts.org For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions of the substituted benzene (B151609) ring, which acts as a chromophore. tanta.edu.eg

The aromatic ring in this compound is the primary chromophore responsible for UV absorption. The presence of the isopropoxy group, an auxochrome, attached to the phenyl ring influences the energy and intensity of these transitions. The electronic transitions observed in the UV-Vis spectrum are typically π → π* transitions. libretexts.org

The benzene ring itself exhibits characteristic absorptions in the UV region. The introduction of the isopropoxy group, which has non-bonding electrons on the oxygen atom, can lead to a bathochromic shift (a shift to longer wavelengths) and an increase in the intensity of the absorption bands. This is due to the extension of the conjugated system through resonance.

The expected UV absorption for this compound would show characteristic bands for a substituted benzene ring. The primary π → π* transitions are expected to result in strong absorption in the UV region. The n → π* transition of the carbonyl group is also possible but is typically much weaker and may be obscured by the stronger π → π* absorptions. upenn.edu

The table below outlines the general types of electronic transitions that occur in organic molecules containing similar functional groups.

| Transition | Description | Typical Wavelength Range (nm) |

| σ → σ | Excitation of an electron from a σ bonding orbital to a σ antibonding orbital. | < 200 |

| n → σ | Excitation of a non-bonding electron to a σ antibonding orbital. | 175-220 |

| π → π | Excitation of an electron from a π bonding orbital to a π antibonding orbital. | 200-400 |

| n → π | Excitation of a non-bonding electron to a π antibonding orbital. | 280-300 |

This table provides a general overview of electronic transitions and their typical wavelength ranges. libretexts.orglibretexts.orgupenn.edu

UV-Vis spectroscopy is a valuable tool for the quantitative analysis of this compound, provided the compound has a sufficiently strong chromophore and the analysis is conducted at a wavelength of maximum absorbance (λmax). pnrjournal.com According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

This relationship allows for the creation of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. This method is often employed in quality control and formulation analysis due to its simplicity, speed, and cost-effectiveness. pnrjournal.com For accurate quantitative analysis, it is crucial to select a solvent that does not absorb in the same region as the analyte and to ensure that there are no interfering substances present in the sample matrix. upenn.edu

Advanced Chromatographic Separations

Chromatography is an indispensable tool for the separation, identification, and quantification of "this compound." The choice of chromatographic technique is dictated by the specific analytical challenge, such as purity assessment, analysis of volatile derivatives, or the separation of enantiomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of "this compound" and for analyzing its presence in various mixtures. The method's high resolution and sensitivity make it ideal for detecting and quantifying impurities that may arise during synthesis or degradation.

Reverse-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of moderately polar compounds like "this compound." In this technique, a non-polar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. A typical RP-HPLC method for purity analysis would involve a C18 column, which consists of silica (B1680970) particles bonded with octadecylsilyl groups, providing a hydrophobic surface.

The mobile phase often consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol, to control the elution strength. sielc.com An acidic modifier, like phosphoric acid or formic acid, is frequently added to the mobile phase to ensure that any acidic or basic functional groups on the analyte or impurities are in a consistent protonation state, which leads to sharper peaks and more reproducible retention times. nih.gov Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in "this compound" provides strong chromophoric activity. The purity of the compound is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. rsc.org

Interactive Data Table: Illustrative HPLC Parameters for Purity Analysis

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Expected Retention Time | ~5.8 min |

This table presents a typical set of parameters and is for illustrative purposes. Actual conditions may vary based on the specific instrument and column used.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While "this compound" itself has a relatively high boiling point, GC analysis can be effectively employed for its volatile derivatives. This is particularly useful for identifying and quantifying byproducts or for specialized analyses where derivatization enhances detectability or chromatographic performance.

For GC analysis, non-volatile compounds are often converted into more volatile derivatives. A common derivatization strategy for ketones is the formation of oximes or silyl (B83357) ethers. For instance, reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can convert the ketone group into a trimethylsilyl (B98337) (TMS) ether, which is more volatile and thermally stable. mdpi.com

The analysis is typically performed on a capillary column coated with a non-polar or medium-polarity stationary phase, such as a polysiloxane. Headspace GC, where the vapor above a sample is injected, is particularly useful for analyzing trace volatile impurities without introducing non-volatile matrix components into the GC system. rsc.orgnih.gov Mass spectrometry (MS) is the preferred detector for GC, as it provides not only quantitative data but also structural information for the identification of unknown compounds based on their mass spectra. mdpi.comnih.gov

Interactive Data Table: Potential Volatile Derivatives for GC Analysis

| Derivative Type | Derivatizing Agent | Resulting Functional Group | Volatility |

| Silyl Ether | BSTFA, TMCS | O-Trimethylsilyl | High |

| Oxime | Hydroxylamine hydrochloride | Oxime | Moderate |

| Hydrazone | 2,4-Dinitrophenylhydrazine | Hydrazone | Low |

This table illustrates potential derivatization strategies to enhance the volatility of the compound for GC analysis.

Capillary Zone Electrophoresis (CZE) offers a high-efficiency separation alternative to HPLC, particularly for charged species. nih.gov It provides advantages such as rapid analysis times, low sample and solvent consumption, and unique selectivity. numberanalytics.com While "this compound" is a neutral molecule, its analysis by CZE can be achieved through indirect methods or by derivatization to introduce a charged moiety.

In CZE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). youtube.com When a high voltage is applied, components of a sample migrate at different velocities based on their charge-to-size ratio and the electroosmotic flow (EOF). researchgate.net For neutral compounds, separation can be achieved using Micellar Electrokinetic Chromatography (MEKC), a mode of CZE where surfactants are added to the BGE to form micelles. The neutral analyte partitions between the micelles and the aqueous buffer, and separation is based on these differential partitioning coefficients.

Given its phenolic ether and ketone functionalities, "this compound" has structural similarities to some non-steroidal anti-inflammatory drugs (NSAIDs) and other phenolic compounds which have been successfully analyzed by CZE. nih.govucc.iemdpi.com A typical CZE method would utilize a buffer system, such as borate (B1201080) or phosphate, at a pH that ensures stable EOF and optimal interaction with the micelles in MEKC.

Interactive Data Table: Representative CZE Conditions for Analysis

| Parameter | Value |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length |

| Background Electrolyte | 20 mM Sodium borate buffer, pH 9.2, containing 50 mM Sodium dodecyl sulfate (B86663) (SDS) |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic (50 mbar for 5 s) |

| Detection | UV at 220 nm |

This table provides a representative set of CZE conditions based on methods for similar analytes.

"this compound" is a chiral molecule due to the substituted cyclohexanone ring, which is not superimposable on its mirror image. The separation of its enantiomers is critical in pharmaceutical contexts, as different enantiomers can exhibit distinct pharmacological activities. Chiral chromatography is the most widely used technique for the separation and quantification of enantiomers. nih.govjrespharm.com

Chiral HPLC is a common approach, utilizing a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds, including ketones. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different retention times.

Alternatively, chiral gas chromatography can be employed, particularly for volatile derivatives of the enantiomers. Chiral capillary columns, often coated with cyclodextrin (B1172386) derivatives, can provide excellent enantiomeric resolution. nih.gov The choice of the chiral selector and the chromatographic conditions are paramount for achieving baseline separation of the enantiomers.

Interactive Data Table: Potential Chiral Selectors for Enantiomeric Separation

| Technique | Chiral Selector Type | Examples of Stationary Phases |

| Chiral HPLC | Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate), Amylose tris(3,5-dimethylphenylcarbamate) |

| Chiral HPLC | Macrocyclic glycopeptides | Teicoplanin, Vancomycin |

| Chiral GC | Cyclodextrin derivatives | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |

This table lists potential chiral stationary phases that could be effective for the enantiomeric resolution of "this compound".

Applications As a Key Intermediate in Advanced Organic Synthesis

Role in Pharmaceutical and Medicinal Chemistry Synthesis

The scaffold of 4-(4-isopropoxyphenyl)cyclohexanone is of particular interest in medicinal chemistry due to its presence in or potential for the synthesis of biologically active molecules.

While direct synthesis pathways starting from this compound are not extensively detailed in publicly available literature, the structural motif is closely related to key components of important therapeutic agents. Substituted phenylcyclohexylamines, which can be derived from the corresponding cyclohexanones, are crucial pharmacophores.

Melanocortin Receptor Agonists: The melanocortin receptors, particularly the melanocortin-4 receptor (MC4R), are significant targets for the treatment of obesity and sexual dysfunction. acs.orgnih.gov The development of small molecule agonists for MC4R is an area of intense research. nih.govumn.edu Many of these agonists feature a core structure that can be accessed from substituted cyclohexanones. The synthesis of these agonists often involves complex peptide or non-peptidyl structures designed to mimic the action of endogenous ligands. acs.orgnih.govumn.edu

VLA-4 Antagonists: Very Late Antigen-4 (VLA-4), an integrin protein, is a validated target for anti-inflammatory drugs. nih.gov The development of VLA-4 antagonists is a key strategy for treating conditions like asthma and multiple sclerosis. The synthesis of these antagonists often involves peptide-based structures or small molecules that inhibit the VLA-4 pathway. nih.gov

A patent for related compounds describes the synthesis of 4-alkoxy-4-phenyl-cyclohexanones and their subsequent conversion to 4-cis-alkoxy-4-trans-phenyl-cyclohexylamines. This highlights a general synthetic route where a substituted cyclohexanone (B45756) is a key intermediate to producing the amine functionality often found in pharmacologically active compounds.

The creation of diverse chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The use of versatile scaffolds is crucial for generating a wide range of molecular structures. While specific documentation of this compound in publicly disclosed drug discovery libraries is not available, the class of substituted cyclohexanones is valuable for this purpose. The ability to modify both the cyclohexyl ring and the aromatic ring allows for the generation of a multitude of derivatives, exploring a broad chemical space to identify new hit compounds.

Utility in Agrochemical and Fine Chemical Production

Substituted cyclohexanones are important intermediates in the manufacturing of various chemicals, including pesticides. google.com A Chinese patent highlights that 4-substituted cyclohexanones are key intermediates for both medicines and pesticides, citing the example of 4-methoxycyclohexanone (B142444) as a precursor to the insecticide spirotetramat. google.com This demonstrates the industrial relevance of this class of compounds in the agrochemical sector. The isopropoxyphenyl moiety of this compound can impart specific properties, such as altered solubility and biological activity, making it a potentially valuable intermediate for the synthesis of novel agrochemicals.

Materials Science Applications (e.g., Liquid Crystal Precursors)

The rigid structure of the cyclohexane (B81311) ring combined with the anisotropic properties of the phenyl group makes cyclohexane derivatives prime candidates for the synthesis of liquid crystals. tandfonline.comgoogle.com Research has shown that 3,6-disubstituted cyclohex-2-enones can be transformed into new liquid crystalline cyclohexene (B86901) and cyclohexane derivatives. tandfonline.com Although direct synthesis of liquid crystals from this compound is not explicitly documented, the fundamental structure is highly conducive to forming mesophases. A European patent details cyclohexane derivatives with a broad nematic phase temperature range, good compatibility with other liquid crystal components, and a large positive dielectric anisotropy, underscoring the importance of the cyclohexane moiety in liquid crystal applications. google.com

Development of Novel Polymeric Materials

The incorporation of cyclic structures into polymer backbones can significantly influence the material's properties, such as thermal stability and rigidity. While the direct polymerization of this compound is not described, related cyclohexane derivatives are utilized in polymer synthesis. For instance, polycyclohexene can be produced through the homopolymerization of cyclohexene. rsc.org Furthermore, poly(cyclohexene carbonate), derived from the copolymerization of cyclohexene oxide and carbon dioxide, has been investigated, although it is noted for its brittleness. nih.gov The synthesis of polyamides based on 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane has also been reported, demonstrating the utility of cyclohexane-containing monomers in producing high-performance polymers. The presence of the bulky and somewhat flexible isopropoxyphenyl group in this compound could potentially be exploited to create polymers with unique thermal or optical properties.

Q & A

Basic: What are the recommended synthesis routes for 4-(4-Isopropoxyphenyl)cyclohexanone, and how do reaction conditions influence yield?

Methodological Answer:

A common approach involves Friedel-Crafts acylation, where 4-isopropoxyphenyl groups are introduced to a cyclohexanone backbone. highlights similar compounds (e.g., 4-(4´-Hydroxyphenyl)cyclohexanone) synthesized via aryl-substitution reactions . Optimizing stoichiometry (e.g., Lewis acid catalysts like AlCl₃) and temperature (80–120°C) is critical. Solvent choice (e.g., dichloromethane vs. toluene) affects reaction kinetics and purity. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended for purification, as noted in for analogous cyclohexenone derivatives .

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and cyclohexanone ring conformation (e.g., uses PubChem data for structural validation) .

- HPLC : Assess purity (>95% threshold for research-grade material; see ’s protocols for related ketones) .

- FTIR : Identify carbonyl (C=O, ~1700 cm⁻¹) and aryl ether (C-O, ~1250 cm⁻¹) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₅H₂₀O₂; theoretical ~256.3 g/mol).

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and goggles. emphasizes avoiding inhalation of vapors using fume hoods .

- Spill Management : Absorb with inert materials (e.g., silica gel) and dispose via hazardous waste channels (, Section 6.3) .

- First Aid : For skin contact, rinse with water for 15 minutes; for eye exposure, use emergency eyewash stations (, Section 4.1) .

Advanced: How can reaction mechanisms involving this compound be elucidated under varying catalytic conditions?

Methodological Answer:

- Kinetic Studies : Monitor intermediates via in situ FTIR or GC-MS. discusses analogous cyclohexanone derivatives reacting via nucleophilic addition, where electron-withdrawing substituents slow reaction rates .

- Computational Modeling : Use DFT calculations (e.g., Gaussian software) to predict transition states. ’s InChI key and PubChem data provide structural parameters for modeling .

- Isotopic Labeling : Introduce deuterium at the ketone position to track hydrogen transfer pathways.

Advanced: How can computational tools predict the stability and reactivity of this compound in novel reactions?

Methodological Answer:

- Molecular Dynamics (MD) Simulations : Simulate solvent interactions (e.g., polar vs. nonpolar) using software like GROMACS.

- QSAR Modeling : Correlate substituent effects (e.g., isopropoxy groups) with reactivity using datasets from .

- Thermodynamic Stability : Calculate Gibbs free energy changes (ΔG) for tautomerization or ring-opening reactions.

Advanced: How should researchers resolve contradictions in reported synthetic yields for this compound derivatives?

Methodological Answer:

- Reproducibility Checks : Replicate protocols with controlled variables (e.g., anhydrous solvents, inert atmospheres). notes solvent-free methods for cyclohexenones, which may reduce side reactions .

- Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-oxidation products) affecting yield.

- Meta-Analysis : Compare literature data (e.g., vs. 20) to identify trends in catalyst efficiency .

Basic: What purification strategies are effective for isolating this compound from complex reaction mixtures?

Methodological Answer:

- Recrystallization : Use ethanol/water mixtures to exploit solubility differences (’s cyclohexanone purification methods) .

- Distillation : Fractional distillation under reduced pressure (≤1 mmHg) for high-boiling-point impurities.

- Chromatography : Flash chromatography (hexane:ethyl acetate gradient) as in ’s HPLC protocols .

Advanced: How does the steric and electronic environment of this compound influence its stability under acidic/basic conditions?

Methodological Answer:

- pH-Dependent Degradation Studies : Use UV-Vis spectroscopy to monitor absorbance changes (λmax ~270 nm) in buffered solutions. ’s decomposition warnings suggest avoiding strong bases .

- X-ray Crystallography : Resolve crystal structures (e.g., ’s cyclohexenone derivatives) to identify steric hindrance from isopropoxy groups .

- TGA/DSC : Measure thermal stability (decomposition onset >200°C expected).

Advanced: What pharmacological screening approaches are suitable for this compound-based compounds?

Methodological Answer:

- In Silico Docking : Screen against target proteins (e.g., cyclooxygenase) using AutoDock Vina and PubChem’s 3D conformers ( ) .

- In Vitro Assays : Use cell-based models (e.g., RAW 264.7 macrophages) to assess anti-inflammatory activity, as in ’s studies on cyclohexenones .

- Metabolic Stability : Incubate with liver microsomes and quantify via LC-MS/MS.

Advanced: How can environmental fate studies for this compound be designed to assess indoor surface interactions?

Methodological Answer:

- Surface Adsorption Experiments : Apply ’s microspectroscopic methods to analyze adsorption on materials like PVC or glass .

- Oxidative Degradation : Expose to ozone/UV and quantify breakdown products via GC-MS.

- Ecotoxicology : Use Daphnia magna or algal models to evaluate aquatic toxicity (EC₅₀ values).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.